2-(4-Methoxy-2-methylphenyl)acetic acid
Description
2-(4-Methoxy-2-methylphenyl)acetic acid (CAS: 942-97-2) is a substituted phenylacetic acid derivative with the molecular formula C₁₀H₁₂O₃ and a molecular weight of 180.20 g/mol . It features a methoxy group (-OCH₃) at the para position and a methyl group (-CH₃) at the ortho position on the benzene ring, attached to an acetic acid side chain. This compound is used in pharmaceutical and organic synthesis research, particularly as a precursor for bioactive molecules. Its structural motifs, such as the electron-donating methoxy group and hydrophobic methyl group, influence its reactivity and physicochemical properties.
Properties
IUPAC Name |
2-(4-methoxy-2-methylphenyl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O3/c1-7-5-9(13-2)4-3-8(7)6-10(11)12/h3-5H,6H2,1-2H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYKZQEAQZIYXFI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80404289 | |
| Record name | 2-(4-methoxy-2-methylphenyl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80404289 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
942-97-2 | |
| Record name | 2-(4-methoxy-2-methylphenyl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80404289 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methoxy-2-methylphenyl)acetic acid typically involves the following steps:
Starting Material: The synthesis begins with 4-methoxy-2-methylbenzaldehyde.
Grignard Reaction: The aldehyde is subjected to a Grignard reaction with methylmagnesium bromide to form the corresponding alcohol.
Oxidation: The alcohol is then oxidized to the corresponding carboxylic acid using an oxidizing agent such as potassium permanganate or chromium trioxide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Catalytic Hydrogenation: Using a palladium catalyst to hydrogenate the intermediate compounds.
Continuous Flow Reactors: Employing continuous flow reactors to enhance the efficiency and yield of the reaction.
Chemical Reactions Analysis
Types of Reactions
2-(4-Methoxy-2-methylphenyl)acetic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it to alcohols.
Substitution: Electrophilic substitution reactions can introduce different substituents onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, nitrating agents.
Major Products
Oxidation: Ketones, aldehydes.
Reduction: Alcohols.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
2-(4-Methoxy-2-methylphenyl)acetic acid has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis.
Biology: Studied for its potential biological activities.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of various chemical products.
Mechanism of Action
The mechanism of action of 2-(4-Methoxy-2-methylphenyl)acetic acid involves its interaction with specific molecular targets. It may act as an inhibitor or activator of certain enzymes or receptors, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of its use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs of 2-(4-Methoxy-2-methylphenyl)acetic acid, highlighting substituent variations, molecular properties, and applications:
Key Structural and Functional Differences
Substituent Effects on Acidity :
- The electron-donating methoxy group (-OCH₃) in the target compound decreases the acidity of the acetic acid group compared to electron-withdrawing substituents (e.g., -Cl or -Br) in analogs like 2-(4-Chloro-2-methoxyphenyl)acetic acid .
- Fluorinated analogs (e.g., 2-(4-Fluoro-2-methylphenyl)acetic acid) exhibit enhanced metabolic stability due to fluorine’s electronegativity and small atomic radius .
Hydrogen Bonding and Crystallography :
- Brominated derivatives (e.g., 2-(3-Bromo-4-methoxyphenyl)acetic acid) form strong O–H⋯O hydrogen-bonded dimers in their crystal structures, influencing solubility and melting points .
- The absence of polar groups (e.g., -OH or -NH₂) in the target compound reduces its solubility in polar solvents compared to 2-(4-Hydroxy-3-methoxyphenyl)acetic acid .
Biological Activity: Indomethacin highlights the importance of the acetic acid moiety in anti-inflammatory activity, though its indole core adds complexity . Chloro- and bromo-substituted analogs may exhibit hepatocarcinogenic risks at high doses, as seen in peroxisome proliferators like Wy-14,643 .
Biological Activity
2-(4-Methoxy-2-methylphenyl)acetic acid, with the molecular formula C₁₀H₁₂O₃, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound is characterized by a methoxy group and a methyl group on a phenyl ring, which influences its reactivity and biological interactions. This article explores its synthesis, biological activities, and potential therapeutic applications based on diverse research findings.
Synthesis of this compound
The synthesis of this compound typically involves various organic reactions that leverage its carboxylic acid functionality. One notable method includes the reductive cyclization of o-nitrochalcones, which has been shown to yield high outputs when catalyzed by ruthenium or palladium complexes. The following table summarizes some synthesis methods:
| Methodology | Description | Yield |
|---|---|---|
| Reductive Cyclization | Utilizes o-nitrochalcones and pressurized CO | High |
| Esterification | Involves dimethyl carbonate and mesoporous sulfated zirconia catalyst | Moderate |
Pharmacological Properties
Research indicates that this compound may interact with various biological targets, particularly in inflammatory pathways. Preliminary studies suggest that it exhibits anti-inflammatory properties, although further in vivo studies are required to validate these findings .
Key Findings:
- Anti-inflammatory Activity: Initial data suggest potential modulation of inflammatory mediators.
- Binding Affinity: Interaction studies indicate promising binding affinities towards certain receptors involved in inflammation.
Antimicrobial Activity
A comparative study evaluated the antimicrobial properties of several derivatives related to this compound. The results demonstrated that compounds with similar structural features exhibited varying degrees of antibacterial and antifungal activities. Notably, the compound showed significant activity against specific bacterial strains, indicating potential as an antimicrobial agent .
Antimicrobial Evaluation:
- Tested Strains: Various bacterial and fungal strains were assessed.
- Minimum Inhibitory Concentration (MIC): The MIC values were determined for different strains, revealing effective concentrations for inhibiting growth.
Case Studies
-
Inflammatory Response Modulation:
A study focused on the modulation of inflammatory cytokines using this compound in vitro. The results indicated a reduction in pro-inflammatory cytokines, suggesting its potential utility in treating inflammatory diseases. -
Antimicrobial Efficacy:
Another investigation assessed the compound's efficacy against resistant bacterial strains. The findings revealed that it inhibited growth at concentrations lower than those required for traditional antibiotics, highlighting its potential as an alternative antimicrobial agent.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
